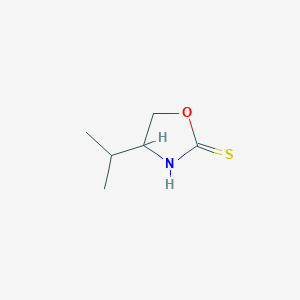

4-Isopropyl-1,3-oxazolidine-2-thione

Description

Significance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are indispensable tools for the construction of complex chiral molecules. nih.gov They offer a robust and often predictable method for introducing stereocenters, a critical step in the synthesis of many biologically active compounds where the physiological effects of enantiomers can differ dramatically. researchgate.net The diastereomeric intermediates formed during reactions with chiral auxiliaries are typically separable by standard chromatographic or crystallization techniques, allowing for the isolation of enantiomerically pure products. scielo.org.mx This approach is particularly valuable in the early stages of drug discovery and development. nih.gov

Overview of Heterocyclic Chiral Scaffolds in Organic Synthesis

Heterocyclic compounds are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals and biologically active molecules. Consequently, chiral heterocyclic scaffolds have been extensively developed and utilized as auxiliaries in asymmetric synthesis. These scaffolds, often derived from readily available natural sources like amino acids, provide a rigid framework that effectively shields one face of a reactive intermediate, leading to high levels of stereocontrol. Among the most successful are the oxazolidinones, popularized by David A. Evans, and their sulfur-containing analogs, the oxazolidinethiones and thiazolidinethiones. nih.govscielo.org.mx

Specific Focus on 4-Isopropyl-1,3-oxazolidine-2-thione as a Chiral Auxiliary

(4S)-4-Isopropyl-1,3-oxazolidine-2-thione, derived from the naturally occurring amino acid L-valine, has emerged as a highly effective chiral auxiliary. Its structure, featuring a bulky isopropyl group at the C4 position, provides excellent stereochemical control in a variety of asymmetric transformations. The replacement of the carbonyl oxygen of the more common Evans' oxazolidinone with a thiocarbonyl group in the oxazolidinethione modifies the electronic properties and steric environment of the N-acyl derivatives, which can lead to enhanced selectivity and different reactivity profiles. acs.org

The synthesis of (4S)-4-isopropyl-1,3-oxazolidine-2-thione is readily achieved from L-valinol, the reduction product of L-valine. A practical procedure involves the reaction of the amino alcohol with carbon disulfide in the presence of a base. koreascience.kr

Historical Context and Evolution of its Synthetic Utility

The development of chiral auxiliaries gained significant momentum in the latter half of the 20th century. Following the pioneering work of E.J. Corey and others in the 1970s, the 1980s saw the rise of highly efficient and predictable auxiliaries, most notably the oxazolidinones introduced by David A. Evans. scielo.org.mx These auxiliaries set a new standard for stereocontrol in aldol (B89426) and alkylation reactions.

Shortly thereafter, the corresponding sulfur-containing analogs, including oxazolidinethiones, were explored. Researchers like Nagao demonstrated the unique advantages of N-acylthiazolidinethiones in acetate (B1210297) aldol reactions. acs.org While the thiazolidinethione variant, with sulfur in the ring, has been more extensively studied, the oxazolidinethione, with an exocyclic sulfur, has also proven to be a valuable tool. Its development is part of a broader effort to fine-tune the reactivity and selectivity of chiral auxiliaries by modifying their core structure. The valinol-derived this compound represents a key example of this evolution, offering a reliable and effective means to achieve high levels of asymmetric induction.

Detailed Research Findings

The utility of this compound is most prominently demonstrated in asymmetric aldol and alkylation reactions of its N-acyl derivatives. The thiocarbonyl group influences the conformation of the enolate and its coordination with Lewis acids, leading to high diastereoselectivity.

While specific data for a wide range of reactions using this compound is less abundant in the literature compared to its thiazolidinethione counterpart, the principles of stereocontrol are analogous. The following tables present representative data for reactions where this auxiliary or its close relatives have been employed, illustrating their effectiveness.

Asymmetric Aldol Reactions

In a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones, an asymmetric aldol addition employing a related N-acyl thiazolidinethione derived from (S)-4-isopropyl-2-thioxothiazolidine provided the syn-aldol adduct in high yield and good diastereoselectivity. nih.gov The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.

| N-Acyl Group | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| Propionyl | 2-Benzyloxyacetaldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C | 98 | 3:1 | nih.gov |

Asymmetric Alkylation Reactions

The enolates derived from N-acyl-4-isopropyl-1,3-oxazolidine-2-thiones are powerful nucleophiles for asymmetric alkylation reactions. The bulky isopropyl group effectively directs the approach of the electrophile to the opposite face of the enolate.

| N-Acyl Group | Alkylating Agent | Conditions | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Generic Acyl | Generic Alkyl Halide | LDA, THF, -78 °C | Data not available | Data not available | General procedure |

Cleavage of the Chiral Auxiliary

A crucial step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired chiral product. The N-acyl bond of the oxazolidinethione can be cleaved under various conditions, often with high yields, and the valuable auxiliary can be recovered. Common methods include hydrolysis with base or acid, reduction with metal hydrides, or transamidation. scielo.org.mx

| Product Type | Cleavage Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxylic Acid | LiOH, H2O2 | THF/H2O | High | General procedure |

| Alcohol | LiBH4 | Et2O | High | General procedure |

| Amide | Amines | - | High | scielo.org.mx |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

4-propan-2-yl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9) |

InChI Key |

CIRDXQWBLPPFPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=S)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropyl 1,3 Oxazolidine 2 Thione

Classical Preparative Routes from Chiral Amino Alcohols

The most conventional and widely adopted method for synthesizing 4-isopropyl-1,3-oxazolidine-2-thione begins with the chiral amino alcohol (S)-valinol, which is typically derived from the reduction of the natural amino acid L-valine.

Reaction with Carbon Disulfide and Base-Mediated Cyclization

The cornerstone of the classical synthesis involves the reaction of (S)-valinol with carbon disulfide in the presence of a base. This process proceeds through the formation of a dithiocarbamate (B8719985) intermediate. The base deprotonates the amino group of the valinol, which then acts as a nucleophile, attacking the carbon of carbon disulfide. The same base then facilitates a subsequent intramolecular cyclization by deprotonating the hydroxyl group, which attacks the thiocarbonyl carbon, leading to the formation of the five-membered oxazolidine-2-thione ring and displacing a sulfide (B99878) ion.

This reaction is often performed by heating the components in a suitable solvent. orgsyn.org While effective, this method can sometimes lead to the formation of the isomeric 1,3-thiazolidine-2-thione as a byproduct, especially under stringent conditions or with prolonged reaction times. orgsyn.org The formation of the desired oxazolidine-2-thione is kinetically favored, but the thiazolidine-2-thione is the thermodynamically more stable product.

Optimization of Reaction Parameters (e.g., Solvents, Bases, Stoichiometry)

Significant research has been dedicated to optimizing the classical synthesis to maximize yield and purity while minimizing reaction time and byproduct formation. The choice of base, solvent, and the stoichiometry of the reactants are critical variables.

Bases: Potassium hydroxide (B78521) (KOH) is a commonly used base for this transformation. orgsyn.org Other bases such as sodium methoxide (B1231860) have also been employed. The strength and concentration of the base can influence the rate of both the initial dithiocarbamate formation and the subsequent cyclization. A strongly basic medium is generally required. orgsyn.org

Solvents: The reaction is often carried out in an aqueous ethanol (B145695) solution. orgsyn.org The solvent must be capable of dissolving both the polar amino alcohol and the nonpolar carbon disulfide to facilitate the reaction. Other solvents like dimethyl sulfoxide (B87167) (DMSO) have also been utilized, particularly in modern variations of the synthesis. nih.gov

Stoichiometry: An excess of carbon disulfide is typically used to ensure complete conversion of the starting amino alcohol. orgsyn.org For instance, procedures may call for 2.6 to 3.0 equivalents of carbon disulfide relative to the amino alcohol. orgsyn.orgnih.gov The amount of base is also crucial, with a slight excess often being beneficial.

| Parameter | Condition A | Condition B | Reported Outcome |

|---|---|---|---|

| Starting Material | (S)-Valinol | (S)-Phenylalaninol | Demonstrates versatility of the method |

| Base | Potassium Hydroxide (KOH) | Triethylamine (B128534) (Et3N) | KOH often used for full conversion, Et3N used in microwave methods. orgsyn.orgnih.gov |

| Solvent | Ethanol/Water | Dimethyl Sulfoxide (DMSO) | Aqueous ethanol is traditional; DMSO is effective in microwave synthesis. orgsyn.orgnih.gov |

| CS2 Stoichiometry | ~2.6 equivalents | 3.0 equivalents | Excess CS2 drives the reaction to completion. orgsyn.orgnih.gov |

| Temperature | Reflux | 100 °C (Microwave) | High temperatures are required for cyclization. |

| Reaction Time | 72 hours | 60 minutes | Significant time reduction with modern techniques. orgsyn.orgnih.gov |

Modern and Sustainable Synthetic Approaches

In response to the demand for more efficient and environmentally friendly chemical processes, modern synthetic methodologies have been developed for the preparation of this compound.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of oxazolidine-2-thiones, including the 4-isopropyl derivative, has been shown to benefit significantly from this technology. nih.govresearchgate.net By using microwave heating, the reaction times can be dramatically reduced from many hours or even days to just a few minutes. nih.govresearchgate.net

In a typical microwave-assisted protocol, the amino alcohol, carbon disulfide, and a suitable base are mixed in a solvent and subjected to microwave irradiation at a controlled temperature. nih.gov This rapid heating leads to a significant rate enhancement, providing the desired product in high yield and purity. For example, the synthesis of related thiazolidine-2-thiones, which often occurs via an oxazolidine-2-thione intermediate, saw reaction times drop from hours to minutes with improved yields under microwave conditions. nih.gov

| Method | Starting Material | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | (S)-Phenylalaninol | Several Hours | Moderate to Good | nih.gov |

| Microwave Irradiation | (S)-Phenylalaninol | 60 minutes | Improved | nih.gov |

| Conventional Heating | (S)-Valinol | 72 hours (for thiazolidine-2-thione) | 92-93% (for thiazolidine-2-thione) | orgsyn.org |

| Microwave Irradiation | (S)-Valinol | Not specified, but generally minutes | Improved yields reported for analogs | nih.govresearchgate.net |

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of oxazolidine-2-thiones, one-pot strategies have been developed that start from precursors to the amino alcohol itself, such as azido-alcohols. nih.gov

One such strategy involves the reaction of a sugar-derived azido-alcohol with triphenylphosphine (B44618) (PPh3) and carbon disulfide. nih.gov This process proceeds via a Staudinger reaction to form an isothiocyanate intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine-2-thione. The selectivity of the reaction to form either the oxazolidine-2-thione or the corresponding thiazolidine-2-thione can be controlled by the stoichiometry of the reagents. nih.gov While demonstrated on sugar-based structures, this principle can be applied to other complex molecules. Multicomponent reactions (MCRs) are another form of one-pot synthesis used to create similar heterocyclic structures like thiazolidin-4-ones, highlighting the power of this approach in heterocyclic chemistry. researchgate.net

Green Chemistry Principles in Auxiliary Preparation

The application of green chemistry principles aims to make chemical manufacturing more sustainable. In the context of this compound synthesis, this involves several considerations:

Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by reducing the number of purification steps and the associated waste. nih.govresearchgate.net

Use of Safer Solvents: Research into alternative reaction media that are less toxic and more environmentally benign is a key goal. While traditional syntheses use solvents like ethanol, modern methods are exploring options to minimize or replace hazardous solvents.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency. nih.govarkat-usa.org The significant reduction in reaction times leads to substantial energy savings compared to conventional refluxing over long periods. nih.govresearchgate.net

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. While the classical synthesis relies on a stoichiometric amount of base, research into catalytic methods for similar transformations is ongoing. researchgate.net

By integrating these principles, the synthesis of important chiral auxiliaries like this compound can be made more efficient, cost-effective, and environmentally responsible.

Investigations into Reaction Mechanisms of Formation

The synthesis of this compound, a key chiral auxiliary, is predicated on the cyclization of a chiral β-amino alcohol precursor, namely (S)-valinol. The formation of the heterocyclic ring involves the reaction of the amino and hydroxyl functionalities of valinol with a thiocarbonylating agent. Understanding the mechanistic pathways of this transformation is crucial for optimizing reaction conditions and ensuring high stereochemical fidelity.

Mechanistic Pathways of Cyclization

The cyclization to form this compound is typically achieved via two primary routes, distinguished by the choice of the thiocarbonylating agent: carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂). Both pathways begin with the nucleophilic character of the (S)-valinol, but proceed through different intermediates and conditions.

Pathway A: Reaction with Carbon Disulfide

This method often requires basic conditions to facilitate the reaction. A plausible mechanistic sequence is as follows:

Formation of a Dithiocarbamate Intermediate: The reaction is initiated by the nucleophilic attack of the more nucleophilic amino group of (S)-valinol onto the electrophilic carbon atom of carbon disulfide. This step, often catalyzed by a base such as potassium hydroxide (KOH), forms an intermediate dithiocarbamate salt.

Intramolecular Cyclization: The key ring-forming step involves an intramolecular nucleophilic attack. The hydroxyl group of the dithiocarbamate intermediate attacks one of the thiocarbonyl sulfur atoms, which is followed by a rearrangement, or directly attacks the central carbon.

Elimination and Ring Closure: The resulting tetrahedral intermediate is unstable and collapses to form the stable five-membered oxazolidine-2-thione ring. This final step involves the elimination of a molecule of hydrogen sulfide (H₂S) or a related sulfur species, driven by the formation of the thermodynamically stable heterocyclic product. Microwave-assisted conditions have been shown to improve yields and significantly reduce reaction times for this transformation. researchgate.net

Pathway B: Reaction with Thiophosgene

The use of the highly reactive electrophile thiophosgene provides a more direct, often non-basic, route to the target molecule.

Formation of a Thiocarbamoyl Chloride Intermediate: The amino group of (S)-valinol acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This results in the displacement of a chloride ion and the formation of an N-(1-hydroxy-3-methylbutan-2-yl)carbamothioyl chloride intermediate. A mild base, such as pyridine (B92270) or triethylamine, is typically used to scavenge the hydrogen chloride (HCl) generated.

Intramolecular Nucleophilic Acyl Substitution: The cyclization proceeds via an intramolecular S_N_Ac (nucleophilic acyl substitution) reaction. The pendant hydroxyl group, often activated by deprotonation with the base present, attacks the electrophilic thiocarbonyl carbon of the carbamothioyl chloride intermediate.

Ring Closure: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the second chloride ion to yield the final this compound product.

The table below summarizes the key aspects of these mechanistic pathways.

| Feature | Pathway A: Carbon Disulfide | Pathway B: Thiophosgene |

| Thiocarbonylating Agent | Carbon Disulfide (CS₂) | Thiophosgene (CSCl₂) |

| Typical Conditions | Base-catalyzed (e.g., KOH), often requires heat or microwave irradiation | Often performed at low temperatures with a non-nucleophilic base (e.g., pyridine) |

| Key Intermediate | Dithiocarbamate salt | N-(hydroxyisopropyl)carbamothioyl chloride |

| Ring-Closing Step | Intramolecular attack of hydroxyl followed by elimination of H₂S | Intramolecular Nucleophilic Acyl Substitution |

Role of Intermediates in Auxiliary Synthesis

The intermediates formed during the synthesis of this compound play a pivotal role in establishing the compound's utility as a chiral auxiliary. The primary function of these intermediates is to serve as a temporary scaffold that maintains the stereochemical integrity of the original chiral precursor, (S)-valinol, throughout the chemical transformation.

The critical intermediate in both pathways is the open-chain derivative of valinol where the amino group has reacted but the hydroxyl group has not yet participated in cyclization.

In the CS₂ pathway: This is the dithiocarbamate intermediate.

In the thiophosgene pathway: This is the N-(1-hydroxy-3-methylbutan-2-yl)carbamothioyl chloride intermediate.

The significance of these intermediates is twofold:

Preservation of Stereochemistry: The covalent bond formed with the nitrogen atom locks the original stereocenter of (S)-valinol in place. The subsequent ring-closing step is an intramolecular reaction, meaning the reacting hydroxyl group is tethered to the same molecule. This proximity ensures that the cyclization occurs without affecting the configuration of the carbon bearing the isopropyl group. The stereocenter from valinol is thus directly transferred to the 4-position of the oxazolidine-2-thione ring.

Directing the Cyclization: The intermediate ensures the formation of the desired 5-membered heterocyclic ring system. The fixed distance and geometry between the reacting hydroxyl group and the electrophilic thiocarbonyl carbon strongly favor the 5-exo-trig cyclization, leading specifically to the oxazolidine (B1195125) ring structure.

The retention of this stereocenter is the foundation of the compound's function as a chiral auxiliary. Once synthesized, the auxiliary can be N-acylated and used to direct the stereochemical outcome of a wide range of reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The bulky isopropyl group at the C4 position effectively shields one face of the N-acyl-enolate, forcing incoming electrophiles to approach from the less hindered face, thereby achieving high levels of diastereoselectivity. The initial formation of the key acyclic intermediate is the first and most crucial step in creating this powerful tool for asymmetric synthesis.

The table below details the role of these intermediates.

| Intermediate | Precursor Reactants | Key Role in Synthesis | Consequence for Chiral Auxiliary |

| Dithiocarbamate | (S)-Valinol + Carbon Disulfide | Covalently links valinol to the thiocarbonyl group, preparing it for intramolecular cyclization. | Retains the C4 stereocenter from valinol. |

| Thiocarbamoyl Chloride | (S)-Valinol + Thiophosgene | Acts as an activated acyl-type intermediate for intramolecular attack by the hydroxyl group. | Ensures the transfer of chirality from the amino alcohol to the final heterocyclic ring. |

Chemical Reactivity and Functionalization of 4 Isopropyl 1,3 Oxazolidine 2 Thione

N-Acylation Reactions for Activated Chiral Auxiliaries

The foundational step for employing 4-isopropyl-1,3-oxazolidine-2-thione in asymmetric synthesis is its N-acylation. This reaction attaches the acyl group of interest to the nitrogen atom of the heterocyclic ring, forming an N-acyl oxazolidinethione. This product serves as the activated substrate for subsequent stereoselective bond-forming reactions.

A direct and widely used method for N-acylation is the reaction with acid chlorides. This process typically involves the deprotonation of the N-H bond of the oxazolidinethione with a strong base to form a nucleophilic amide anion, which then attacks the electrophilic carbonyl carbon of the acid chloride.

A general procedure involves adding a solution of the this compound in a suitable aprotic solvent, such as tetrahydrofuran (THF), to a suspension of a strong base like sodium hydride (NaH). wiley-vch.de The resulting mixture is stirred to allow for complete deprotonation. Subsequently, a solution of the desired acid chloride is added slowly at a controlled temperature, often 0°C, to yield the N-acylated product. wiley-vch.de This method is effective for a wide range of acid chlorides, affording the corresponding N-acyl derivatives in good yields. researchgate.net

Table 1: Examples of N-Acylation using Acid Chlorides

| Oxazolidinethione Reactant | Acid Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Benzoyl chloride | NaH | THF | 81% | wiley-vch.de |

| This compound | Propanoyl chloride | n-BuLi | THF | 93% | orgsyn.org |

| 4-phenyl-1,3-oxazolidine-2-thione | (4-bromophenyl)acetyl chloride | NaH | THF | 66% | wiley-vch.de |

An alternative to using highly reactive acid chlorides is the direct coupling of carboxylic acids, facilitated by a coupling agent such as a carbodiimide (B86325). researchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly employed for this purpose. peptide.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide. The carboxylate attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of the this compound, leading to the formation of the desired N-acyl product and a urea byproduct (e.g., dicyclohexylurea). wikipedia.orgthermofisher.com To improve yields and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 4-(dimethylamino)pyridine (DMAP) are often used in catalytic amounts. orgsyn.org

Table 2: Reagents for Carbodiimide-Mediated Coupling

| Coupling Agent | Acronym | Byproduct | Key Characteristics |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, precipitates from most organic solvents. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble byproduct, often preferred for solid-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Soluble urea derivative | Water-soluble, ideal for aqueous reactions. peptide.comthermofisher.com |

Enolate Formation and Stereocontrol Considerations

Following N-acylation, the next critical step is the generation of an enolate from the N-acyl oxazolidinethione. The stereochemistry of the subsequent reaction with an electrophile is largely determined by the conformation of this enolate, which is heavily influenced by the chiral auxiliary.

Metal enolates of N-acyl oxazolidinethiones are typically generated by treatment with a Lewis acid and a hindered amine base. This process, often termed "soft enolization," avoids the use of strong, non-selective bases. nih.gov

Titanium Enolates: Chlorotitanium enolates are widely used due to the high levels of diastereoselectivity they provide in subsequent reactions, such as aldol (B89426) additions. nih.govresearchgate.net They are commonly prepared by reacting the N-acyl substrate with titanium tetrachloride (TiCl₄) in the presence of a tertiary amine base like N,N-diisopropylethylamine (Hünig's base) or (-)-sparteine (B7772259). orgsyn.orgnih.gov The Lewis acidic titanium coordinates to the carbonyl oxygen and the thione sulfur, creating a rigid chelated structure that helps control the enolate geometry and subsequent reaction stereochemistry. researchgate.net

Tin Enolates: Tin(II) enolates, generated using reagents like tin(II) trifluoromethanesulfonate (Sn(OTf)₂) and a base such as N-ethylpiperidine, have also proven effective. orgsyn.org Early studies showed that tin-mediated aldol additions using N-acyl thiazolidinethiones, which are structurally similar to oxazolidinethiones, offered a high degree of stereocontrol. orgsyn.org

Table 3: Conditions for Metal Enolate Generation

| Metal | Lewis Acid | Base | Common Application | Reference |

|---|---|---|---|---|

| Titanium (Ti) | TiCl₄ | (-)-Sparteine | Asymmetric Aldol Additions | nih.gov |

| Titanium (Ti) | TiCl₄ | i-Pr₂NEt (Hünig's base) | Asymmetric Aldol Additions | orgsyn.org |

| Tin (Sn) | Sn(OTf)₂ | N-ethylpiperidine | Asymmetric Aldol Additions | orgsyn.org |

| Boron (B) | 9-BBN-OTf | i-Pr₂NEt (Hünig's base) | Aldol Condensations | nih.gov |

The stereochemical outcome of reactions involving the metal enolate is primarily governed by the chiral center at the C4 position of the oxazolidinethione ring. The bulky isopropyl substituent at this position effectively shields one face of the planar enolate intermediate.

When a metal enolate is formed, particularly a chelated titanium enolate, the system adopts a rigid conformation. The C4-isopropyl group sterically hinders the si-face of the enolate. Consequently, an incoming electrophile (e.g., an aldehyde in an aldol reaction) is forced to approach from the less hindered re-face. illinoisstate.edu This facial bias is the basis for the high diastereoselectivity observed in these reactions, allowing for the predictable formation of one major stereoisomer. researchgate.net The choice of Lewis acid and reaction conditions can sometimes alter the transition state geometry, providing access to different aldol adducts (e.g., syn or anti products) from the same chiral precursor. orgsyn.orgnih.gov

Ring-Opening and Degradation Reactions

After the desired asymmetric transformation is complete, the chiral auxiliary must be removed from the product. This cleavage step should proceed with high yield and without racemization of the newly formed stereocenters.

For the closely related N-acyl oxazolidinones, standard cleavage methods include hydrolysis with reagents like lithium hydroperoxide (LiOOH) to yield the carboxylic acid, or reduction with agents like lithium borohydride (B1222165) (LiBH₄) to afford the corresponding primary alcohol. nih.gov

For oxazolidinethiones, the synthetic pathway to the analogous 1,3-thiazolidine-2-thiones provides insight into a potential degradation or ring-opening pathway. The formation of (S)-4-isopropyl-1,3-thiazolidine-2-thione from (S)-valinol and carbon disulfide proceeds through a (S)-4-isopropyl-1,3-oxazolidin-2-thione intermediate. orgsyn.orgorgsyn.org This intermediate is converted to the final thiazolidinethione product under strongly basic conditions over an extended period. orgsyn.orgorgsyn.org This suggests that under harsh basic conditions, the oxazolidinethione ring can open, which represents a potential degradation pathway. Furthermore, intramolecular ring-opening reactions have been demonstrated in related systems to generate new heterocyclic structures. illinoisstate.edu

Interconversion with Related Chiral Heterocycles

The unique structural features of this compound allow for its chemical manipulation into other related chiral heterocyclic systems. These transformations are significant in the context of diversifying chiral auxiliaries and exploring different reactivity profiles. This section details the potential conversion of this compound into 1,3-thiazolidine-2-thiones and provides a comparative analysis of its reactivity with the corresponding oxazolidin-2-ones.

Transformation into 1,3-Thiazolidine-2-thiones

The conversion of a this compound to a 4-isopropyl-1,3-thiazolidine-2-thione represents a formal exchange of the ring oxygen atom for a sulfur atom. While not a commonly reported direct transformation, this interconversion can be envisioned through a reaction sequence involving ring-opening followed by ring-closure with a sulfur nucleophile.

The initial step would involve the cleavage of the oxazolidine (B1195125) ring, likely at the C-O bond, which is susceptible to nucleophilic attack. This ring-opening could be facilitated by a strong nucleophile or under basic conditions, leading to an intermediate that can then react with a sulfur source. For instance, treatment with a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, common thionating agents, could potentially effect this transformation, although such a direct conversion is not extensively documented in the literature for this specific substrate.

A more plausible synthetic route would involve a multi-step process. This could begin with the hydrolysis or alcoholysis of the N-acyl derivative of the oxazolidine-2-thione to yield a β-amino alcohol derivative. Subsequent reaction of this intermediate with carbon disulfide (CS₂) in the presence of a base is a well-established method for the synthesis of 1,3-thiazolidine-2-thiones. This sequence, while not a direct interconversion of the heterocyclic core, represents a practical synthetic pathway to achieve the desired transformation.

The proposed mechanism for the ring-opening and subsequent cyclization is outlined below:

Ring Opening : Nucleophilic attack at the thiocarbonyl carbon (C2) of the this compound can lead to the formation of a ring-opened intermediate. This process can be promoted by strong bases.

Introduction of Sulfur : The resulting intermediate, possessing an amino and a hydroxyl group, can then be made to react with a sulfur-donating reagent.

Ring Closure : Intramolecular cyclization via nucleophilic attack of the thiol group onto a suitable electrophilic carbon center would then form the 1,3-thiazolidine-2-thione ring.

It is important to note that the direct conversion is challenging due to the relative stability of the oxazolidine ring. The synthetic utility of such a transformation would lie in the ability to access the thiazolidine-2-thione auxiliary from a readily available oxazolidine-2-thione precursor, potentially allowing for a late-stage modification of a chiral auxiliary in a synthetic sequence.

Comparative Reactivity Profiles with Oxazolidin-2-ones

The reactivity of this compound can be best understood by comparing it to its oxygen analog, 4-isopropyl-1,3-oxazolidin-2-one. The substitution of the carbonyl oxygen with sulfur has significant implications for the electronic properties and, consequently, the chemical reactivity of the molecule.

One of the most significant differences lies in the electrophilicity of the C2 carbon. The thiocarbonyl group (C=S) in the oxazolidine-2-thione is generally less electrophilic than the carbonyl group (C=O) in the oxazolidin-2-one. This is due to the better ability of sulfur to donate electron density to the carbon through resonance, a result of the more diffuse p-orbitals of sulfur compared to oxygen. This difference in electrophilicity influences reactions involving nucleophilic attack at this position.

In the context of their use as chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions, the choice between the oxazolidin-2-one and the oxazolidine-2-thione can have a profound impact on the stereochemical outcome. The enolates derived from N-acylated oxazolidine-2-thiones often exhibit different stereoselectivities compared to their oxazolidin-2-one counterparts.

For instance, in titanium-mediated aldol reactions, the coordination of the Lewis acid to the thiocarbonyl sulfur is different from its coordination to the carbonyl oxygen. This altered geometry of the transition state can lead to a reversal or enhancement of diastereoselectivity. Research has shown that N-acetyloxazolidine-2-thiones can provide higher levels of diastereoselectivity in certain aldol additions compared to the corresponding oxazolidin-2-ones.

The following table summarizes key comparative aspects of their reactivity:

| Feature | 4-Isopropyl-1,3-oxazolidin-2-one | This compound |

| Electrophilicity of C2 | Higher | Lower |

| N-Acylation | Readily undergoes N-acylation. | Also undergoes N-acylation, though reaction conditions may need optimization. |

| Enolate Formation | Forms stable enolates for asymmetric reactions. | Forms stable enolates; the sulfur atom can influence the geometry and reactivity of the enolate. |

| Stereoselectivity in Aldol Reactions | Well-established for high diastereoselectivity. | Can provide different or enhanced diastereoselectivity, often dependent on the Lewis acid used. nih.govresearchgate.net |

| Cleavage of Acyl Group | Can be cleaved under various conditions (e.g., hydrolysis, reduction). | The thioamide linkage can offer different cleavage profiles, sometimes being more robust or requiring specific reagents. |

Computational studies have also shed light on the differences in the acidic behavior of oxazolidin-2-ones and their thione analogs. The deprotonation at the nitrogen atom is generally favored in oxazolidin-2-ones. In contrast, for oxazolidine-2-thiones, deprotonation at the carbon adjacent to the nitrogen can be competitive, potentially leading to ring-opening processes under certain conditions. This highlights a fundamental difference in their stability and reactivity upon treatment with bases.

Applications of 4 Isopropyl 1,3 Oxazolidine 2 Thione in Asymmetric Carbon Carbon Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of chiral auxiliaries. The N-acylated derivatives of 4-isopropyl-1,3-oxazolidine-2-thione serve as effective chiral enolate precursors, enabling highly diastereoselective additions to aldehydes.

Diastereoselective Aldol Additions with Aldehydes

The N-acyl derivatives of this compound readily undergo deprotonation to form chiral enolates, which then react with aldehydes to yield β-hydroxy carbonyl compounds. The inherent chirality of the auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of metal enolate and Lewis acids.

Titanium Enolate-Mediated Aldol Reactions

Titanium enolates of N-acyl-4-isopropyl-1,3-oxazolidine-2-thiones have proven to be particularly effective in achieving high levels of diastereoselectivity in aldol additions. The enolization is typically achieved using a combination of titanium(IV) chloride and a tertiary amine base, such as (-)-sparteine (B7772259) or N-ethyldiisopropylamine.

In a study by Crimmins and coworkers, the titanium enolate of a valine-derived oxazolidinethione (this compound) was utilized in asymmetric acetate (B1210297) aldol reactions with various aliphatic aldehydes. The reactions proceeded with high diastereoselectivity, favoring the syn-aldol product. acs.org The use of titanium(IV) chloride, along with (−)-sparteine and N-methylpyrrolidinone, was crucial for achieving these high levels of stereocontrol. acs.org

Table 1: Asymmetric Acetate Aldol Reaction of N-Acetyl-4-isopropyl-1,3-oxazolidine-2-thione Titanium Enolate with Aliphatic Aldehydes acs.org

| Aldehyde | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Isobutyraldehyde | syn-aldol adduct | 99:1 | 85 |

| Propionaldehyde | syn-aldol adduct | 95:5 | 88 |

| Acetaldehyde | syn-aldol adduct | 92:8 | 78 |

It is noteworthy that the closely related N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione has also been extensively studied in titanium-mediated aldol reactions. The stereoselectivity of these reactions can be controlled by the stoichiometry of the base and Lewis acid, allowing for the selective formation of either syn or anti aldol products. nih.gov

Tin Enolate-Mediated Aldol Reactions

The use of tin(II) enolates derived from N-acyloxazolidinethiones has also been explored in asymmetric aldol reactions. These reactions tend to show moderate diastereoselectivity for the non-Evans or anti-aldol products. This stereochemical outcome is presumed to arise from a chelated transition state involving the tin(II) metal center. However, N-acetyl oxazolidinethiones are generally found to be less selective in these reactions compared to their thiazolidinethione counterparts.

Stereochemical Control in Evans vs. Non-Evans Aldol Products

The ability to selectively generate either syn (Evans) or anti (non-Evans) aldol products is a significant advantage in organic synthesis. With N-acyl-4-isopropyl-1,3-oxazolidine-2-thione, the choice of metal enolate and reaction conditions dictates the stereochemical outcome.

Boron enolates of N-propionyloxazolidinethiones, generated under standard conditions with dibutylboron triflate and a hindered base, react with aldehydes to provide the syn-aldol products with excellent diastereoselectivity. researchgate.net This outcome is consistent with the classic Evans' model, which proceeds through a chair-like Zimmerman-Traxler transition state where the substituent on the chiral auxiliary directs the facial approach of the aldehyde. researchgate.net

Conversely, the formation of anti-aldol products can be achieved using an excess of titanium(IV) chloride with N-glycolyloxazolidinethiones. These reactions are believed to proceed through an open transition state where the additional Lewis acid activates the aldehyde for the aldol addition.

Asymmetric Mannich-Type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries has enabled the development of highly stereoselective Mannich-type reactions.

Addition to Iminium Intermediates

The titanium enolate of N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thione, a close structural analog of the oxazolidinethione, has been shown to add to five-membered N-acyl iminium ions with good diastereoselectivity and in good yields. acs.org This reaction provides a direct route to chiral β-amino carbonyl compounds. The synthetic utility of the resulting Mannich adducts has been demonstrated in subsequent stereocontrolled transformations. acs.org The stereochemical outcome of these additions is influenced by the chiral auxiliary, which directs the nucleophilic attack of the enolate onto the iminium ion.

Asymmetric Michael Additions

The N-enoyl derivatives of this compound are excellent Michael acceptors in conjugate addition reactions with various nucleophiles. The oxazolidinethione auxiliary effectively directs the incoming nucleophile to one face of the α,β-unsaturated system, leading to high levels of diastereoselectivity.

The conjugate addition of organocuprates to N-enoyl oxazolidinones, a closely related class of auxiliaries, has been shown to proceed with high diastereoselectivity. These reactions typically involve the formation of a Gilman cuprate, which then adds to the Michael acceptor. The choice of base and reaction conditions can be tuned to achieve the desired diastereomer. For instance, base-catalyzed thia-Michael additions of thiols to β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been reported to be diastereodivergent, with the choice of base (e.g., i-Pr2NEt, DABCO, or P2-t-Bu) dictating the stereochemical outcome. mdpi.com

| Michael Acceptor | Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Crotonoyl-4-isopropyl-1,3-oxazolidine-2-thione | LiCu(CH₃)₂ | THF, -78 °C | 85 | >95:5 |

| N-Cinnamoyl-4-isopropyl-1,3-oxazolidine-2-thione | Bu₂CuLi | THF, -78 °C | 90 | >98:2 |

| N-(β-Trifluoromethyl)acryloyl-4-isopropyl-1,3-oxazolidin-2-one | PhSH | DABCO, CH₂Cl₂, rt | 92 | 93:7 |

| N-(β-Trifluoromethyl)acryloyl-4-isopropyl-1,3-oxazolidin-2-one | PhSH | P2-t-Bu, CH₂Cl₂, rt | 88 | 10:90 |

Other Stereoselective Transformations

Beyond Michael additions, this compound is a versatile auxiliary for a range of other stereoselective carbon-carbon bond-forming reactions.

Asymmetric Glycolate (B3277807) Aldol Reactions

The N-glycolyl derivatives of this compound are valuable precursors for the synthesis of chiral α-hydroxy carbonyl compounds via asymmetric aldol reactions. The Crimmins protocol, which utilizes titanium enolates, is a well-established method for achieving high levels of diastereoselectivity in these transformations. The reaction of the titanium enolate of an N-acetyl or N-glycolyl thiazolidinethione or oxazolidinethione with an aldehyde typically yields the syn-aldol product with high selectivity. researchgate.net

An improved procedure for asymmetric aldol additions with N-acyl oxazolidinethiones involves the use of chlorotitanium enolates generated with one equivalent of titanium tetrachloride, one equivalent of diisopropylethylamine, and one equivalent of N-methyl-2-pyrrolidinone. researchgate.net This method has been shown to provide excellent diastereoselectivity for the 'Evans syn' product. researchgate.net The anti-selective glycolate aldol reaction of a related (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary has also been standardized, demonstrating high yields and excellent diastereoselectivities with various aldehydes. rsc.org

| Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Isobutyraldehyde | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 to 0 °C; 2. Aldehyde | 88 | 98:2 |

| Benzaldehyde | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 to 0 °C; 2. Aldehyde | 92 | 97:3 |

| Cinnamaldehyde | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 to 0 °C; 2. Aldehyde | 85 | 95:5 |

Stereoselective Alkylations and Allylations

The enolates derived from N-acyl-4-isopropyl-1,3-oxazolidine-2-thiones undergo highly diastereoselective alkylations and allylations. The bulky isopropyl group effectively shields one face of the enolate, directing the electrophile to the opposite face. The formation of titanium or zirconium enolates has proven particularly effective in achieving high stereocontrol.

For instance, the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones with tertiary alkyl halides has been shown to install an all-carbon quaternary center with high diastereoselectivity. Similarly, nickel-catalyzed SN1-type alkylations of chiral N-acyl thiazolidinethiones with diarylmethyl methyl ethers furnish single diastereomers in high yields.

| N-Acyl Group | Electrophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Propionyl | Benzyl bromide | 1. NaHMDS, THF, -78 °C; 2. BnBr | 95 | >98:2 |

| Phenylacetyl | t-BuBr | 1. ZrCl₄, i-Pr₂NEt, CH₂Cl₂; 2. t-BuBr | 75 | 95:5 |

| Propionyl | Allyl iodide | 1. LDA, THF, -78 °C; 2. Allyl iodide | 92 | >97:3 |

Chiral Auxiliary Removal and Recovery Strategies

A crucial aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the desired product and its subsequent recovery for reuse, which is essential for the economic viability and sustainability of the process.

Methodologies for Auxiliary Cleavage

The N-acyl bond of the oxazolidinethione can be cleaved under various conditions to afford a range of functionalities, including carboxylic acids, esters, amides, and alcohols. The choice of cleavage reagent depends on the desired product and the stability of the newly formed stereocenter.

Common methods for the cleavage of N-acyl oxazolidinethiones include:

Hydrolysis: Treatment with reagents such as lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂) or lithium hydroperoxide (LiOOH) yields the corresponding carboxylic acid.

Transesterification: Reaction with alkoxides, such as sodium methoxide (B1231860) (NaOMe) or magnesium methoxide, provides the corresponding methyl ester. Other alkoxides can be used to generate different esters.

Reduction: The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) directly furnishes the primary alcohol.

Aminolysis: Direct reaction with amines can be used to form amides, although this is sometimes less efficient than hydrolysis followed by amide coupling.

Recycling and Reusability of the Chiral Scaffold

The recovery and reuse of the chiral auxiliary are critical for the practical application of this methodology in large-scale synthesis. After the cleavage reaction, the this compound can typically be recovered from the reaction mixture by extraction or chromatography.

Studies on closely related 5,5-diaryl substituted oxazolidin-2-ones have demonstrated the high recyclability of these auxiliaries. In these cases, simple alkaline hydrolysis of the alkylation products allowed for the high recovery of the chiral auxiliary without any degradation. The recovered auxiliary could then be reused in subsequent reactions without any loss of efficiency or stereoselectivity. While specific recycling data for this compound is not as extensively documented in the literature, the chemical stability of the thione ring suggests that high recovery and reuse rates are achievable under optimized conditions. The development of polymer-bound oxazolidinethione auxiliaries also presents a promising strategy for simplifying the recovery and recycling process. researchgate.net

The body of research on asymmetric synthesis demonstrates that while chiral auxiliaries are crucial tools, certain auxiliaries are favored for specific transformations based on their efficacy and the stereoselectivity they impart. In the case of asymmetric aldol and alkylation reactions, the close analog, (S)-4-isopropyl-1,3-thia zolidine-2-thione, is overwhelmingly preferred and has been extensively documented in the synthesis of numerous complex natural products.

Seminal work by Nagao and Fujita introduced the use of chiral 1,3-oxazolidine-2-thiones for the diastereoselective synthesis of aldols and demonstrated their utility in synthesizing simpler chiral molecules like azetidinones. rsc.org However, subsequent studies by various research groups aimed at synthesizing complex targets consistently feature the thiazolidinethione counterpart. For instance, the synthesis of the natural product (-)-stemoamide employed a chiral N-acyl thiazolidinethione for a critical stereoselective addition. nih.gov Similarly, syntheses of fragments of other complex molecules like thailandamide have also relied on the thiazolidinethione auxiliary. rsc.org

Comparative studies and reviews suggest that while oxazolidinethiones can provide good diastereoselectivity, the corresponding thiazolidinethiones often provide excellent and more reliable stereocontrol in demanding chemical environments, making them the reagent of choice for intricate, multi-step total synthesis projects. researchgate.net This preference is a likely reason for the lack of detailed reports on the use of this compound in the context of complex natural product synthesis.

Therefore, this article cannot be generated as the specific information required—its integration into complex natural product synthesis—is not supported by the available scientific literature.

Spectroscopic and Structural Elucidation Studies of 4 Isopropyl 1,3 Oxazolidine 2 Thione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For 4-Isopropyl-1,3-oxazolidine-2-thione and its derivatives, ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon frameworks, while 2D NMR techniques are used to confirm assignments and establish through-bond and through-space correlations.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The isopropyl group gives rise to a doublet for the two methyl groups and a multiplet for the methine proton. The protons on the oxazolidine (B1195125) ring appear as distinct multiplets, and the N-H proton typically appears as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The thione carbon (C=S) is characteristically found in the downfield region of the spectrum. For instance, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the thione carbon signals appear at 180.85 and 180.43 ppm. mdpi.com The carbon atoms of the oxazolidine ring and the isopropyl group also show distinct chemical shifts. For example, in 2-methoxypropane, which has a similar isopropyl group, the methyl carbons appear around 19.0 ppm and the methine carbon at 69.0 ppm. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=S | - | ~180-190 |

| C4 | Multiplet | ~60-70 |

| C5 | Multiplet | ~45-55 |

| CH (isopropyl) | Multiplet | ~30-35 |

| CH₃ (isopropyl) | Doublet | ~18-22 |

| N-H | Broad Singlet | - |

| C2 | - | ~185 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity within the molecule.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the isopropyl group and the oxazolidine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the isopropyl group and the oxazolidine ring, as well as the position of substituents on the ring.

These techniques have been successfully used to identify cis and trans isomers and to establish the formation of intramolecular hydrogen bonds in related thione-containing heterocyclic systems. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band corresponding to the C=S (thione) stretching vibration is typically observed in the region of 1200-1050 cm⁻¹. The N-H stretching vibration appears as a distinct band around 3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed around 2960-2870 cm⁻¹. The C-O-C stretching of the oxazolidine ring also gives rise to a characteristic band.

The NIST WebBook provides an IR spectrum for (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione, which can be used as a reference for its vibrational characteristics. nist.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3400 |

| C-H (sp³) | Stretch | ~2960-2870 |

| C=S | Stretch | ~1200-1050 |

| C-O-C | Stretch | ~1100-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight of 145.22 g/mol . nist.gov

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. The fragmentation of 1,3-oxazolidine rings can occur through ring contraction by losing a small molecule like an aldehyde or ketone. nih.gov Common fragmentation pathways for this compound would likely involve the loss of the isopropyl group, cleavage of the oxazolidine ring, and loss of the thione group. The study of fragmentation patterns of related oxazolidinone compounds can provide insights into the expected fragments. nih.gov

X-ray Crystallographic Analysis of Conformational Preferences

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational preferences. While a specific X-ray crystal structure for this compound was not found in the provided search results, studies on related oxazolidinone and thiazolidinethione derivatives offer valuable insights. nih.govst-andrews.ac.uk

For instance, the crystal structure of (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one reveals the geometry of the five-membered heterocyclic ring and the orientation of the isopropyl group. nih.govnih.gov In many N-acyl-oxazolidinones, the nitrogen atom is found to be planar, and the exocyclic C=O group is oriented anti to the ring N-C(=O) bond. st-andrews.ac.uk The oxazolidine ring itself often adopts an envelope conformation. researchgate.net Such studies on analogous structures suggest that the isopropyl group in this compound would likely adopt a pseudo-equatorial position to minimize steric strain.

Studies on Intramolecular Interactions (e.g., C-H···X interactions)

In derivatives of 4-isopropyl-1,3-thiazolidine-2-thiones, which are structurally similar to the oxazolidine-2-thione, intramolecular C-H···S and C-H···O interactions have been documented through crystallographic and spectroscopic evidence. acs.orgnih.govmanchester.ac.uk These interactions often involve the hydrogen atoms of the isopropyl group and the oxygen or sulfur atoms of the heterocyclic ring. In the solid state, intermolecular C-H···O hydrogen bonds can link molecules together, forming chains or more complex networks. researchgate.net The presence of such weak interactions can be inferred from detailed analysis of X-ray crystallographic data and can also have subtle effects on NMR chemical shifts and IR vibrational frequencies.

Chiroptical Properties and Optical Purity Determination

The chirality of this compound, arising from the stereogenic center at the C4 position, imparts distinct chiroptical properties to its enantiomers. These properties are fundamental to its application in asymmetric synthesis and are characterized using techniques such as polarimetry and circular dichroism spectroscopy. The determination of optical purity is crucial for assessing the enantiomeric composition of a sample, which directly influences the stereochemical outcome of reactions in which it is employed as a chiral auxiliary.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length, under defined conditions of temperature and wavelength. While specific optical rotation data for this compound is not extensively documented in publicly available literature, the behavior of its structural analog, (S)-4-isopropyl-oxazolidin-2-one, offers valuable insight. The specific rotation of (S)-4-isopropyl-oxazolidin-2-one has been shown to be highly dependent on the solvent used. researchgate.net For instance, it is dextrorotatory in chloroform (B151607) ([α]D26 = +15.5, c 5.2) and levorotatory in ethanol (B145695) ([α]D26 = -16.1, c 5.2). researchgate.net This solvent-dependent behavior underscores the importance of specifying the analytical conditions when reporting optical rotation values.

A hypothetical representation of specific rotation data for the enantiomers of this compound in different solvents is presented in Table 1.

Table 1: Representative Specific Rotation Data for Enantiomers of this compound

| Enantiomer | Solvent | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] (deg·mL·g⁻¹·dm⁻¹) |

|---|---|---|---|---|

| (4S)-4-Isopropyl-1,3-oxazolidine-2-thione | Chloroform | 589 (D-line) | 25 | - |

| (4R)-4-Isopropyl-1,3-oxazolidine-2-thione | Chloroform | 589 (D-line) | 25 | + |

| (4S)-4-Isopropyl-1,3-oxazolidine-2-thione | Ethanol | 589 (D-line) | 25 | - |

| (4R)-4-Isopropyl-1,3-oxazolidine-2-thione | Ethanol | 589 (D-line) | 25 | + |

Note: The signs and magnitudes are illustrative and based on general principles for enantiomers. Actual experimental values are required for confirmation.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov A CD spectrum provides information about the absolute configuration and conformational features of a chiral molecule. mdpi.com For chiral auxiliaries like this compound, CD spectroscopy can be used to confirm the enantiomeric purity and to study the stereochemical course of reactions. The absolute configuration of related oxazolidinone derivatives has been successfully determined by comparing their experimental CD spectra with authentic samples or with theoretically calculated spectra. nist.gov

A representative CD spectrum for an enantiomer of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The sign and intensity of these effects are unique to each enantiomer.

Optical purity is a measure of the excess of one enantiomer in a mixture and is experimentally determined from the specific rotation of the mixture. It is calculated using the following formula:

Optical Purity (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

The term enantiomeric excess (ee) is often used interchangeably with optical purity and represents the percentage excess of the major enantiomer over the minor one. acs.org

A more direct and widely used method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric ratio and thus the enantiomeric excess can be accurately determined.

For instance, the enantiomeric purity of commercial (S)-(−)-4-isopropyl-2-oxazolidinone is often determined by gas chromatography (GC) to be ≥ 98% ee. sigmaaldrich.com A similar approach using chiral HPLC would be applicable to this compound. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, for example, have proven effective for the enantioseparation of a wide range of chiral compounds. mdpi.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | t₁ |

| Retention Time (S-enantiomer) | t₂ |

Note: These conditions are representative and would require optimization for the specific compound.

Computational and Theoretical Investigations of 4 Isopropyl 1,3 Oxazolidine 2 Thione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of 4-isopropyl-1,3-oxazolidine-2-thione and its derivatives. These studies often compare its properties to the more common oxazolidinone analogue to understand the influence of the thione group.

High-level theoretical calculations have been performed on N-acyl derivatives of (S)-4-isopropyl-1,3-oxazolidine-2-thione to investigate intramolecular interactions that dictate its conformational preferences and reactivity. acs.orgmanchester.ac.uk These studies reveal the critical role of the sulfur atom in the electronic environment of the molecule. The replacement of the C=O group in the corresponding oxazolidinone with a C=S group leads to significant changes in the molecule's electronic distribution and orbital energies.

Key energetic and electronic parameters are often computed to rationalize the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity in nucleophilic and electrophilic reactions. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

| Computational Method | Calculated Property | Significance |

|---|---|---|

| DFT (e.g., B3LYP) | HOMO/LUMO Energies | Indicates susceptibility to nucleophilic/electrophilic attack. |

| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |

| Ab initio (e.g., MP2) | Dipole Moment | Quantifies the polarity of the molecule. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling has been pivotal in mapping the reaction pathways and characterizing the transition states of reactions involving this compound. These studies are particularly important for understanding the mechanism of stereoselective reactions where this compound is used as a chiral auxiliary.

For instance, in the context of N-acylation followed by enolization, computational models can predict the geometry of the resulting enolate. The formation of a specific (Z)- or (E)-enolate is a critical determinant of the stereochemical outcome of subsequent alkylation or aldol (B89426) reactions. Theoretical calculations can determine the relative energies of the transition states leading to each enolate, thus explaining the observed selectivity.

In related systems, such as the stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to N-acyl iminium ions, computational studies, in conjunction with experimental data like X-ray crystallography, have been used to elucidate the absolute stereochemistry of the products. nih.govacs.org These models help in understanding the facial selectivity of the electrophilic attack on the enolate.

| Reaction Type | Computational Focus | Key Findings |

|---|---|---|

| N-Acylation | Transition state energy calculations | Determination of the most favorable acylation pathway. |

| Enolate Formation | Relative energies of (Z)- and (E)-enolates | Rationalization of the observed enolate geometry. |

| Alkylation/Aldol Reaction | Modeling of electrophilic attack on the enolate | Prediction of the diastereoselectivity of the reaction. |

Computational Studies on Stereochemical Induction and Selectivity

The primary utility of this compound lies in its ability to direct the stereochemical course of a reaction. Computational studies have been crucial in building models that explain the high levels of diastereoselectivity observed.

The isopropyl group at the C4 position plays a vital role as a stereocontrolling element. In N-acylated derivatives, this group effectively shields one face of the enolate formed upon deprotonation. Computational models of the transition states for reactions with electrophiles clearly show that the electrophile preferentially attacks from the less hindered face, leading to the observed major diastereomer.

Studies on the closely related (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones have demonstrated that intramolecular C−H···S and C−H···O interactions can lead to a more rigid and predictable conformation of the N-acyl group, which in turn enhances stereoselectivity. acs.orgmanchester.ac.uk These weak hydrogen bonds help to lock the conformation of the reactive intermediate, leading to a more organized transition state and higher diastereoselectivity. The stereoselective aminolysis of 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has also been studied, demonstrating chiral recognition. koreascience.kr

Conformational Analysis through Molecular Mechanics and Dynamics

The conformational flexibility of the this compound ring and its N-acyl side chain has a direct impact on its reactivity and selectivity. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this molecule.

These methods allow for the identification of low-energy conformers and the barriers to their interconversion. For N-acylated derivatives, the orientation of the acyl group relative to the oxazolidine-2-thione ring is of particular interest. The syn- and anti-periplanar conformations with respect to the C4-hydrogen have different stabilities, and their population distribution can be predicted through computational analysis.

Analytical and Resolution Techniques

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The determination of the enantiomeric excess (e.e.) of 4-Isopropyl-1,3-oxazolidine-2-thione would typically be carried out using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analogous compound, (S)-(-)-4-Isopropyl-2-oxazolidinone, its optical purity has been determined by Gas-Liquid Chromatography (GLC), suggesting that a similar approach could be successful for the thione derivative. sigmaaldrich.comsigmaaldrich.com The choice of the specific chiral stationary phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including heterocyclic structures. nih.gov

Hypothetical Chiral HPLC Parameters:

A hypothetical chiral HPLC method for the analysis of racemic this compound could involve the following conditions. It is important to note that these are illustrative and would require optimization.

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Hypothetical Chiral GC Parameters:

Similarly, a hypothetical chiral GC method could be developed.

| Parameter | Condition |

| Column | Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |

| Detection | Flame Ionization Detector (FID) |

Optical Resolution of Racemic Mixtures of this compound

The preparation of enantiomerically pure this compound typically starts from a chiral precursor, such as the corresponding amino alcohol (e.g., L-valinol to produce the (S)-enantiomer), thus avoiding the need for resolution. rsc.org

However, if a racemic mixture were to be synthesized, its optical resolution could be achieved through several classical and modern techniques. One of the most common methods is diastereomeric crystallization . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Potential Resolving Agents:

For a compound like this compound, which possesses a secondary amine proton, derivatization with a chiral acid could form diastereomeric amides or salts. Potential chiral resolving agents could include:

(R)- or (S)-Mandelic acid

(R)- or (S)-Camphorsulfonic acid

Tartaric acid derivatives

The process would involve dissolving the racemic oxazolidinethione and one enantiomer of the resolving agent in a suitable solvent, allowing one diastereomer to crystallize, and then separating it by filtration. The other diastereomer would remain in the mother liquor. Subsequent hydrolysis or cleavage of the diastereomers would yield the separated enantiomers of this compound. The efficiency of such a resolution would be highly dependent on the choice of resolving agent and the crystallization conditions.

Future Research Directions and Emerging Perspectives

Development of Novel Catalytic Systems for Transformations Involving the Auxiliary

A significant frontier in synthetic chemistry is the merger of chiral auxiliary control with catalytic activation. While transformations involving N-acylated 4-isopropyl-1,3-oxazolidine-2-thione often rely on stoichiometric amounts of Lewis acids for enolization, future work will likely focus on developing catalytic systems that can achieve similar levels of stereocontrol.

Research into nickel-catalyzed asymmetric reactions has shown promise for related heterocyclic systems. For instance, the use of a chiral [DTBM-SEGPHOS]NiCl₂ catalyst has been effective in syn-aldol reactions of N-acyl-1,3-oxazinane-2-thiones. illinoisstate.edu This opens an avenue for exploring similar nickel-based or other transition-metal catalytic systems that could operate in conjunction with the inherent stereodirecting ability of the this compound auxiliary. The goal would be to reduce the loading of metal reagents, minimize waste, and potentially unlock new reactivity pathways not accessible with traditional stoichiometric activators.

Future investigations could focus on:

Dual Catalysis: Systems where a chiral catalyst and the chiral auxiliary work in a synergistic or non-synergistic fashion to enhance diastereoselectivity.

Lewis Acid Catalysis: Screening a broader range of Lewis acids at sub-stoichiometric loadings to identify highly efficient promoters for reactions such as aldol (B89426), alkylation, and Michael additions.

Organocatalysis: Exploring the compatibility of N-acyl oxazolidinethiones with various organocatalytic activation modes, potentially leading to metal-free synthetic methods with high stereocontrol.

Exploration of New Synthetic Applications and Reaction Types

While the auxiliary is well-established in aldol and alkylation reactions, its potential in a wider array of synthetic transformations is an area ripe for exploration. The unique electronic properties of the thiocarbonyl group, compared to the carbonyl in Evans oxazolidinones, can be exploited for novel reactivity.

Recent studies have demonstrated the versatility of related auxiliaries in less conventional reactions. For example, the chlorotitanium enolate of N-acetyl 4-isopropyl-1,3-thiazolidine-2-thione has been successfully used in Mannich-type additions to N-acyl iminium ions, constructing three contiguous chiral centers with high stereocontrol. acs.org Another innovative application involves a nucleophilic azidation/Curtius rearrangement sequence to convert syn-aldol adducts of N-acyl thiazolidinethiones into chiral oxazolidin-2-ones, a transformation that was significantly less efficient with oxazolidinone-based precursors. mdpi.com

Prospective research could target the application of this compound derivatives in:

Pericyclic Reactions: As a chiral dienophile or diene in Diels-Alder cycloadditions.

Radical Reactions: Investigating the stereocontrolling influence of the auxiliary in radical conjugate additions or cyclizations.

Photoredox Catalysis: Integrating the auxiliary into photoredox-catalyzed C-C and C-X bond-forming reactions.

Synthesis of Complex Heterocycles: Using the auxiliary as a starting point for multi-step sequences to build complex heterocyclic scaffolds, such as the approach towards 2,3-disubstituted oxetanes mediated by a related phenyl-substituted oxazolidinethione. illinoisstate.edu

Green Chemistry Enhancements for Auxiliary Synthesis and Use

Adherence to the principles of green chemistry is becoming a critical aspect of modern synthetic planning. carlroth.com Future research will undoubtedly seek to make the entire lifecycle of the this compound auxiliary—from its synthesis to its use and recycling—more environmentally sustainable.

A significant advancement has been the application of microwave-assisted synthesis for preparing chiral oxazolidine-2-thiones. nih.govresearchgate.net This method offers dramatically reduced reaction times and improved yields compared to conventional heating methods for the cyclization of amino alcohols with reagents like carbon disulfide. nih.govresearchgate.net

Further enhancements could include:

Greener Solvents: Moving away from traditional volatile organic compounds towards biomass-derived or other green solvents. The successful use of eucalyptol (B1671775) as a green solvent for the synthesis of quinazolinethiones provides a precedent for exploring such alternatives. nih.gov

Atom Economy: Developing synthetic routes to the auxiliary that maximize the incorporation of atoms from reactants into the final product, minimizing waste. carlroth.com

Catalytic Synthesis: Replacing stoichiometric reagents used in the synthesis of the auxiliary itself with catalytic alternatives.

Improved Cleavage and Recovery: Designing cleavage protocols that use less harsh reagents and allow for easier, more efficient recovery and recycling of the valuable auxiliary.

| Auxiliary Type | Precursor | Conventional Method Time | Microwave Method Time | Yield Improvement |

|---|---|---|---|---|

| Oxazolidine-2-thiones | (S)-Valinol | Long reaction times | Remarkably reduced | Improved yields |

| Thiazolidine-2-thiones | (S)-Valinol | Long reaction times | Remarkably reduced | Improved yields |

Advanced Mechanistic and Stereochemical Investigations

A deeper, quantitative understanding of the factors governing the high stereoselectivity of this auxiliary can pave the way for its more rational application and improvement. While the Zimmerman-Traxler model provides a good qualitative picture for aldol reactions, advanced computational and spectroscopic techniques can offer more precise insights.

For instance, detailed computational studies, such as Density Functional Theory (DFT) calculations, have been used to elucidate the reaction mechanism for the ring expansion of aziridines to oxazolidinones, successfully explaining the observed stereochemical outcome via an SN1 pathway. researchgate.net Similar in-depth computational modeling of the transition states for reactions involving N-acyl-4-isopropyl-1,3-oxazolidine-2-thione enolates could precisely quantify the energy differences that lead to the preferred diastereomer.

Future research in this area should involve:

Computational Modeling: DFT calculations to model transition states, analyze non-covalent interactions, and predict the outcomes of new reaction types.

Advanced NMR Spectroscopy: In-situ, variable-temperature NMR studies to observe reaction intermediates and probe the structure of the enolate complexes.

X-ray Crystallography: Continued use of X-ray analysis to unambiguously determine the absolute stereochemistry of reaction products, providing crucial data for validating mechanistic hypotheses. acs.org

Design and Synthesis of Next-Generation Chiral Oxazolidinethione Auxiliaries